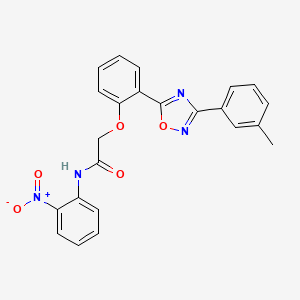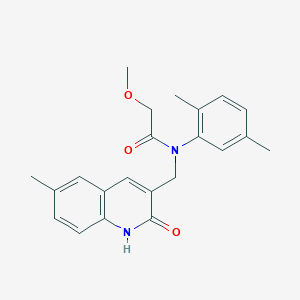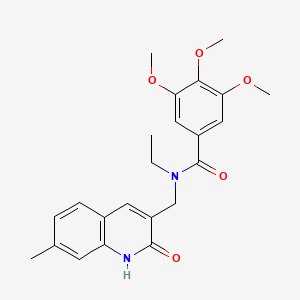
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as J147, is a synthetic compound that has been developed as a potential treatment for Alzheimer's disease. It was first synthesized in 2011 by the Salk Institute for Biological Studies in California. Since then, it has been the subject of extensive research due to its promising therapeutic potential.
Mechanism of Action
The exact mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that this compound may activate the AMPK/mTOR pathway, which is involved in regulating cellular energy metabolism and autophagy. This compound has also been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to increase mitochondrial function and reduce mitochondrial dysfunction, which is a common feature of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is that it has been shown to be effective in various in vitro and in vivo models of Alzheimer's disease. However, one limitation is that the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of this compound derivatives that may have improved potency and selectivity. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and neuroprotection. Additionally, the use of this compound in combination with other drugs or therapies may be explored as a potential treatment for Alzheimer's disease.
Synthesis Methods
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with N-ethyl-N-(3-aminopropyl) methylamine to form an imine intermediate. This intermediate is then reacted with 2-hydroxy-7-methyl-3-quinolinecarboxaldehyde to form the final product, this compound. The synthesis of this compound is complex, and it requires expertise in organic chemistry.
Scientific Research Applications
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in various in vitro and in vivo models of Alzheimer's disease. It has been found to reduce amyloid-beta levels, increase neurogenesis, and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-ethyl-3,4,5-trimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-25(13-17-10-15-8-7-14(2)9-18(15)24-22(17)26)23(27)16-11-19(28-3)21(30-5)20(12-16)29-4/h7-12H,6,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVQDYUWPVPVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


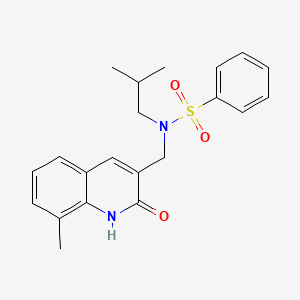

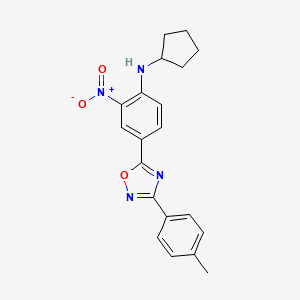
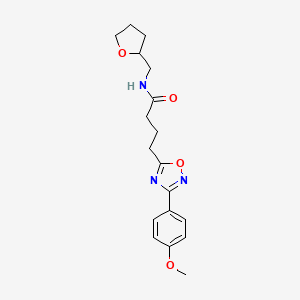
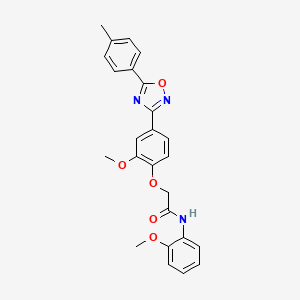
![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)


![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)

![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
